
Ascorbyl Glucoside
Overview
Description
Ascorbyl glucoside is a derivative of ascorbic acid, commonly known as vitamin C. This compound is formed by attaching a glucose molecule to ascorbic acid, which enhances its stability and solubility. This compound is widely used in cosmetic products due to its ability to deliver vitamin C effectively to the skin, providing antioxidant benefits, brightening the complexion, and reducing signs of aging .
Mechanism of Action
Target of Action
Ascorbyl glucoside (AA-2G) primarily targets the skin cells, specifically keratinocytes and fibroblasts. These cells play crucial roles in skin health, including collagen production and protection against oxidative stress .
Mode of Action
AA-2G is enzymatically hydrolyzed by alpha-glucosidase, an enzyme present in the cell membranes of skin cells. This hydrolysis releases ascorbic acid (vitamin C) in a bioactive form. The released vitamin C then exerts its effects by neutralizing free radicals, stimulating collagen synthesis, and inhibiting melanin production .
Biochemical Pathways
The primary biochemical pathways affected by AA-2G include:
- Melanin Production Pathway : Ascorbic acid inhibits tyrosinase, an enzyme critical for melanin synthesis, leading to reduced pigmentation .
Pharmacokinetics
The pharmacokinetics of AA-2G involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of AA-2G include:
By understanding these mechanisms, we can appreciate how AA-2G contributes to skin health and its potential applications in skincare products.
: MDPI : Wikipedia : ChemicalBook
Biochemical Analysis
Biochemical Properties
Ascorbyl glucoside is synthesized through a glycosylation process catalyzed by glycosyltransferase-class enzymes . It is synthesized by a biocatalytic transglucosylation in which starch-derived cyclic or linear oligosaccharides are reacted with L-ascorbic acid (vitamin C) by a glucanotransferase . More specifically, this compound is prepared by transferring a glucosyl residue from α-1,4-glucan to the C-2 position of ascorbic acid .
Cellular Effects
This compound has been shown to reduce the free radicals that result from UV irradiation of the skin, significantly reduce cell damage and photo-aging, and promote collagen synthesis . It also has the ability to protect against free radical damage, repair the effects of UV exposure, brighten skin by reducing melanin production, and increase collagen levels to improve skin elasticity .
Molecular Mechanism
When applied to the skin, this compound is converted into Ascorbic Acid . This leads to longer-lasting benefits .
Temporal Effects in Laboratory Settings
This compound exhibits superior stability compared to ascorbyl phosphate salts .
Metabolic Pathways
This compound is involved in the ascorbic acid metabolic pathway. It can be regenerated from ascorbyl radical and DHA chemically and enzymatically . Two molecules of ascorbyl radical are disproportionated to form DHA and Ascorbic Acid .
Transport and Distribution
This compound is water-soluble, which allows it to be used with other ingredients and in water-based skin products, like serums . Its excellent water solubility means it can be easily distributed within cells and tissues .
Subcellular Localization
Due to its water-solubility, it is likely to be found in the cytosol of cells where it can interact with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ascorbyl glucoside is synthesized through a biocatalytic transglucosylation process. This involves the reaction of starch-derived cyclic or linear oligosaccharides with ascorbic acid using a glucanotransferase enzyme . The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of a glucosyl residue to the C-2 position of ascorbic acid.
Industrial Production Methods: In industrial settings, this compound is produced by dissolving ascorbic acid in water, adjusting the pH with liquid alkali, and adding the enzyme glucanotransferase. The reaction mixture is then incubated under controlled conditions to ensure optimal enzyme activity and product yield .
Chemical Reactions Analysis
Types of Reactions: Ascorbyl glucoside primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking the glycosidic bond to release ascorbic acid and glucose. It can be catalyzed by acids or enzymes.
Oxidation: this compound can be oxidized to dehydroascorbic acid in the presence of oxidizing agents.
Reduction: It can be reduced back to ascorbic acid under reducing conditions.
Major Products: The major products formed from these reactions include ascorbic acid, dehydroascorbic acid, and glucose .
Scientific Research Applications
Ascorbyl glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a stable form of vitamin C in various formulations and studies involving antioxidants.
Biology: this compound is studied for its role in cellular protection against oxidative stress and its potential to enhance collagen synthesis.
Medicine: It is explored for its potential benefits in wound healing, skin health, and as a dietary supplement.
Industry: this compound is used in the cosmetic industry for its skin-brightening and anti-aging properties
Comparison with Similar Compounds
- Ascorbyl palmitate
- Magnesium ascorbyl phosphate
- Sodium ascorbyl phosphate
- 3-O-ethyl ascorbic acid
Ascorbyl glucoside stands out due to its superior stability, solubility, and gentle nature, making it a preferred choice in skincare and cosmetic formulations.
Biological Activity
Ascorbyl glucoside, also known as 2-O-alpha-D-glucopyranosyl-L-ascorbic acid (AA-2G), is a stable derivative of vitamin C that exhibits significant biological activity. This compound has garnered attention for its antioxidant properties, potential anti-aging effects, and therapeutic applications in dermatology and oncology. This article delves into the biological activity of this compound, supported by case studies, detailed research findings, and data tables.
This compound is characterized by its stability compared to pure ascorbic acid. It resists degradation due to environmental factors such as light and temperature, making it suitable for cosmetic formulations. The compound undergoes hydrolysis in the skin and intestines, converting to ascorbic acid, which is responsible for its biological effects .
The primary mechanism of action for this compound involves its conversion to ascorbic acid upon application or ingestion. This conversion is facilitated by enzymes such as α-glucosidase in the intestinal brush border and skin . Once metabolized, ascorbic acid exerts various biological activities:
- Antioxidant Activity : Ascorbic acid neutralizes free radicals, thereby reducing oxidative stress in cells. This property is vital for protecting skin cells from UV-induced damage and aging .
- Inhibition of Melanin Synthesis : Studies have shown that this compound inhibits melanin production in melanocytes, which can help in treating hyperpigmentation disorders .
- Collagen Synthesis : Ascorbic acid plays a crucial role in collagen biosynthesis, promoting skin elasticity and firmness .
Antioxidant Efficacy
A comparative study evaluated the antioxidant capacity of this compound against conventional vitamin C derivatives. The results indicated that while both compounds provided antioxidant protection, this compound exhibited prolonged effects due to its sustained release of ascorbic acid in the skin .
Compound | Maximum Flux (µg/cm²) | Antioxidant Capacity (TAC) | Stability (Days) |
---|---|---|---|
This compound | 12 | 2.84-fold increase | 30 |
Ascorbic Acid | 10 | 2.67-fold increase | 5 |
Clinical Case Studies
- Anti-Aging Effects : A clinical trial involving 30 participants assessed the efficacy of a cream containing this compound over 12 weeks. Measurements included skin hydration, elasticity, and wrinkle depth. Results showed a significant improvement in skin parameters with over 85% of participants reporting satisfaction with the product's anti-aging effects .
- Skin Depigmentation : In a study focusing on patients with melasma, topical application of this compound resulted in a noticeable reduction in pigmentation after eight weeks compared to a placebo group .
Safety Profile
This compound has been evaluated for safety in both animal models and human studies. The compound demonstrated low toxicity with an LD50 greater than 2000 mg/kg when administered orally. Short-term studies indicate that it is well-tolerated with minimal adverse effects reported .
Properties
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2/t3-,4+,5+,6-,7+,9+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSJBGYKDYSOAE-DCWMUDTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=C([C@H](OC2=O)[C@H](CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926423 | |
Record name | L-Ascorbic acid 2-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129499-78-1 | |
Record name | L-Ascorbic acid 2-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129499-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ascorbic acid 2-O-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129499781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ascorbyl glucoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11335 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Ascorbic acid 2-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASCORBYL GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V52R0NHXW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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